molecular formula C11H12INO3 B6354625 Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) CAS No. 457615-88-2

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH)

Cat. No.: B6354625
CAS No.: 457615-88-2
M. Wt: 333.12 g/mol
InChI Key: RTVNNJWKXVLALU-UHFFFAOYSA-N
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Description

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is a useful research compound. Its molecular formula is C11H12INO3 and its molecular weight is 333.12 g/mol. The purity is usually 95%.
The exact mass of the compound Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is 332.98619 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is a synthetic amino acid derivative of phenylalanine, notable for its potential biological applications. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of Ac-DL-Phe(4-I)-OH, focusing on its mechanisms, effects in different biological contexts, and relevant case studies.

  • Molecular Formula : C11H12INO3
  • Molecular Weight : 333.1 g/mol
  • CAS Number : 201351-59-9

Ac-DL-Phe(4-I)-OH features an iodine atom at the para position of the phenyl ring, which influences its reactivity and interactions with biological systems.

The biological activity of Ac-DL-Phe(4-I)-OH can be attributed to its structural similarity to natural amino acids, allowing it to participate in various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzyme Activity :
    • Ac-DL-Phe(4-I)-OH has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to insulin signaling. Elevated levels of phenylalanine derivatives can impair insulin signaling and glucose uptake in cells, contributing to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) .
  • Protein Incorporation :
    • As a non-canonical amino acid, Ac-DL-Phe(4-I)-OH can be incorporated into proteins during translation, potentially altering protein function and stability. This property is utilized in the design of novel proteins with enhanced characteristics for therapeutic applications .
  • Radiolabeling Applications :
    • The iodinated nature of Ac-DL-Phe(4-I)-OH makes it suitable for radiolabeling studies. Research has demonstrated that iodine-labeled phenylalanines can be used for imaging pancreas and tumor localization in various animal models .

Case Studies

  • Insulin Signaling Impairment :
    A study involving C57BL/6J mice fed a diet supplemented with phenylalanine revealed that elevated serum levels led to significant impairments in insulin signaling pathways. The mice exhibited increased blood glucose levels and reduced glucose tolerance, indicating a direct link between phenylalanine derivatives and metabolic dysfunction .
  • Radiotracer Development :
    Research on iodine-labeled phenylalanines highlighted their potential as radiotracers for diagnostic imaging. In experiments with mice, varying doses of 123I-labeled 4-iodophenylalanine showed differential tissue distribution patterns, suggesting its utility in targeting specific organs for imaging purposes .

Comparative Analysis of Related Compounds

CompoundMolecular FormulaBiological Activity
Acetyl-4-iodo-DL-Phe(4-I)C11H12INO3Inhibits insulin signaling; potential radiotracer
4-Iodo-L-phenylalanineC9H10INO2Similar enzyme inhibition; used in cancer imaging
6-Fluoro-L-phenylalanineC9H10FNO2Enhances protein stability; used in drug design

Properties

IUPAC Name

2-acetamido-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVNNJWKXVLALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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